molecular formula C23H22ClN7O B2675084 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 920369-36-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No. B2675084
CAS RN: 920369-36-4
M. Wt: 447.93
InChI Key: RDADLBVXCDPOCB-UHFFFAOYSA-N
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Description

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Scientific Research Applications

Synthetic Versatility and Chemical Properties

The synthesis and chemical structure of compounds related to "(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone" have been explored in depth. For example, the synthetic versatility of β-alkoxyvinyl trichloromethyl ketones has been utilized for obtaining [1,2,4]triazolo[1,5-a]pyrimidines, indicating a method to generate structurally related compounds with potential biological activities (Zanatta et al., 2018). Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showcases the chemical reactions and crystal structure of closely related chemical entities, providing insights into their molecular arrangement and potential interactions (Repich et al., 2017).

Antimicrobial and Anticancer Activities

Several studies have highlighted the antimicrobial and anticancer properties of compounds within the same family as "this compound." For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, indicating the potential of these compounds to serve as the basis for developing new antimicrobial agents (El-Agrody et al., 2001). Additionally, specific derivatives have been synthesized with the aim of exploring their anticancer and antituberculosis studies, further emphasizing the potential medical applications of these compounds (Mallikarjuna et al., 2014).

Mechanism of Action

The compound is likely to exert its effects through inhibition of CDK2, a protein kinase that plays a crucial role in cell proliferation . This makes it a potential candidate for cancer treatment.

Future Directions

The compound and its derivatives could be further investigated for their potential as CDK2 inhibitors, which could have implications in cancer treatment . Additionally, more research could be done to fully understand its physical and chemical properties, safety profile, and potential uses.

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O/c1-15-3-4-17(13-16(15)2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)19-7-5-18(24)6-8-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADLBVXCDPOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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